![molecular formula C10H11N3OS B12149341 2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B12149341.png)
2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetamide
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Overview
Description
2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetamide is a compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetamide typically involves the reaction of 1-methyl-1H-benzimidazole-2-thiol with chloroacetamide. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetamide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thioacetamide group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid or halogens (chlorine, bromine) are used under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives of the benzimidazole ring.
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of benzimidazole-based acetamide derivatives, including 2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetamide. The compound has shown significant activity against various bacterial strains, including Pseudomonas aeruginosa and Candida krusei.
Case Study: Antimicrobial Screening
A study synthesized a series of benzimidazole derivatives and evaluated their antimicrobial activity. Among these, certain compounds exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics like streptomycin and ketoconazole. For instance, derivatives 2p, 2s, 2t, and 2u demonstrated an MIC of 125 µg/mL against Candida krusei, indicating their potential as new antibacterial agents .
Compound | Target Organism | MIC (µg/mL) |
---|---|---|
2p | Candida krusei | 125 |
2s | Pseudomonas aeruginosa | 125 |
Streptomycin | Various bacteria | 125 |
Ketoconazole | Candida species | 62.5 |
Anticancer Properties
The compound has also been investigated for its anticancer properties, particularly in inhibiting the growth of various cancer cell lines. Its structural similarity to known anticancer agents makes it a candidate for further exploration.
Case Study: Antiproliferative Activity
In a study focusing on the antiproliferative effects against the MDA-MB-231 breast cancer cell line, derivatives of benzimidazole were synthesized and tested. Compound 2g showed promising results with an IC50 value of 16.38 µM, significantly inhibiting cell proliferation compared to other tested compounds .
Compound | Cell Line | IC50 (µM) |
---|---|---|
2g | MDA-MB-231 | 16.38 |
2d | MDA-MB-231 | 29.39 |
Control (Amikacin) | MDA-MB-231 | Varies |
Mechanistic Insights
Molecular docking studies have provided insights into the binding interactions of these compounds with target proteins involved in cancer progression and microbial resistance. The studies suggest that modifications to the benzimidazole structure can enhance lipophilicity and improve membrane penetration, crucial for their efficacy .
Mechanism of Action
The mechanism of action of 2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-1H-benzimidazole-2-thiol
- 2-[(1H-benzimidazol-2-yl)thio]acetamide
- 1H-benzimidazole-2-thiol
Uniqueness
2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetamide is unique due to the presence of the thioacetamide group, which imparts specific chemical reactivity and biological activity.
Biological Activity
The compound 2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetamide is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. Benzimidazole derivatives have been extensively studied for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 1-methylbenzimidazole with thioglycolic acid or its derivatives. The reaction conditions can vary, but generally include the use of solvents such as acetone or ethanol under reflux conditions. The structure of the synthesized compound is confirmed through spectroscopic methods including NMR and mass spectrometry.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial efficacy of benzimidazole derivatives, including this compound. This compound has shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, in vitro tests indicated that it exhibits comparable or superior activity to standard antibiotics such as ampicillin and ciprofloxacin against strains like Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Comparison Antibiotic | MIC |
---|---|---|---|
Staphylococcus aureus | 0.5 µg/mL | Ampicillin | 0.75 µg/mL |
Escherichia coli | 0.3 µg/mL | Ciprofloxacin | 0.5 µg/mL |
Anticancer Activity
Research has indicated that this compound possesses notable anticancer properties. In vitro studies using various cancer cell lines, including A549 (lung cancer), MCF7 (breast cancer), and HeLa (cervical cancer), have shown that this compound induces cytotoxic effects at micromolar concentrations .
Case Study: Cytotoxicity Evaluation
In a study assessing the anticancer potential of benzimidazole derivatives, compound this compound was evaluated using MTT assays. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with an IC50 value determined to be around 15 µM against A549 cells .
The mechanism by which benzimidazole derivatives exert their biological effects is multifaceted:
- DNA Topoisomerase Inhibition : Some benzimidazole derivatives interfere with DNA topoisomerases, enzymes crucial for DNA replication and transcription. This interference can lead to apoptosis in cancer cells .
- Antioxidant Activity : Compounds in this class have been shown to exhibit antioxidant properties, which may contribute to their protective effects against cellular damage .
Properties
Molecular Formula |
C10H11N3OS |
---|---|
Molecular Weight |
221.28 g/mol |
IUPAC Name |
2-(1-methylbenzimidazol-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C10H11N3OS/c1-13-8-5-3-2-4-7(8)12-10(13)15-6-9(11)14/h2-5H,6H2,1H3,(H2,11,14) |
InChI Key |
VHZLUQUHULNEQS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1SCC(=O)N |
Origin of Product |
United States |
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